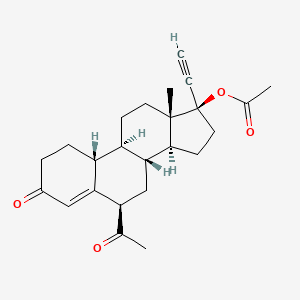
6beta,17-Norethindrone Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used in biochemical research and has a molecular formula of C24H30O4 with a molecular weight of 382.49 . This compound is a derivative of norethindrone, a well-known progestin used in various hormonal therapies.
Méthodes De Préparation
The synthesis of 6beta,17-Norethindrone Diacetate typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are generally mild, which helps in reducing the formation of impurities and makes the process suitable for industrial production. The overall conversion rate is high, and the method is simple and convenient to operate.
Analyse Des Réactions Chimiques
6beta,17-Norethindrone Diacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
6beta,17-Norethindrone Diacetate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference material for analytical studies. In biology, it is used to study the effects of steroidal compounds on cellular processes. In medicine, it is used in the development of hormonal therapies and contraceptives .
Mécanisme D'action
The mechanism of action of 6beta,17-Norethindrone Diacetate involves its interaction with progesterone receptors. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors in target tissues. This binding inhibits the secretion of luteinizing hormone and follicle-stimulating hormone, thereby preventing ovulation and altering the endometrial lining .
Comparaison Avec Des Composés Similaires
6beta,17-Norethindrone Diacetate is similar to other steroidal compounds like norethindrone acetate and ethinyl estradiol. it is unique in its specific molecular structure and the presence of acetyl groups at the 6beta and 17 positions. This structural uniqueness contributes to its specific biochemical properties and applications .
Similar Compounds
- Norethindrone Acetate
- Ethinyl Estradiol
- Levonorgestrel
Propriétés
Formule moléculaire |
C24H30O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[(6R,8R,9S,10R,13S,14S,17R)-6-acetyl-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30O4/c1-5-24(28-15(3)26)11-9-22-21-13-19(14(2)25)20-12-16(27)6-7-17(20)18(21)8-10-23(22,24)4/h1,12,17-19,21-22H,6-11,13H2,2-4H3/t17-,18-,19+,21-,22+,23+,24+/m1/s1 |
Clé InChI |
HAOSCSLOOIYAJH-QTUOJBIFSA-N |
SMILES isomérique |
CC(=O)[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@]3(C#C)OC(=O)C)C)[C@@H]4C1=CC(=O)CC4 |
SMILES canonique |
CC(=O)C1CC2C(CCC3(C2CCC3(C#C)OC(=O)C)C)C4C1=CC(=O)CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


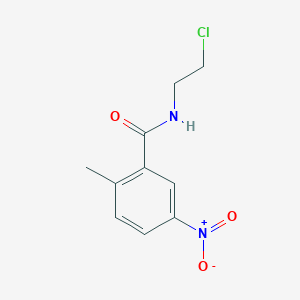
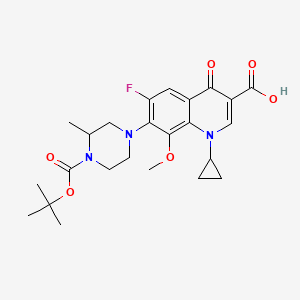
![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)

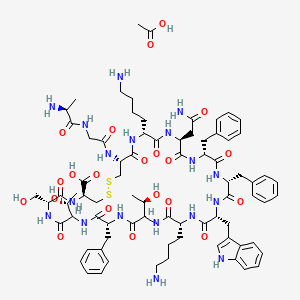

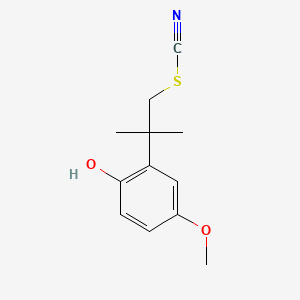
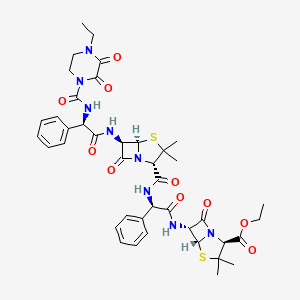
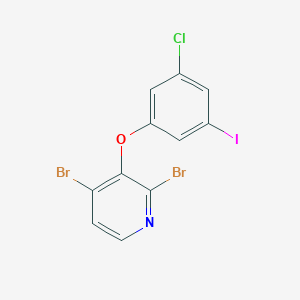
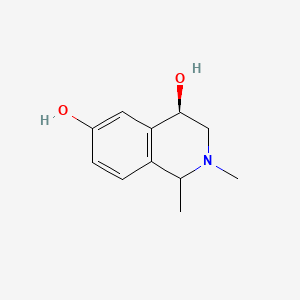

![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)

